Cas no 6806-83-3 ((3E)-3,4-didehydro-1,2-dihydro-psi,psi-caroten-1-ol)

6806-83-3 structure
Nome del prodotto:(3E)-3,4-didehydro-1,2-dihydro-psi,psi-caroten-1-ol
(3E)-3,4-didehydro-1,2-dihydro-psi,psi-caroten-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3E)-3,4-didehydro-1,2-dihydro-psi,psi-caroten-1-ol
- (3E)-3,4-didehydro-rhodopin
- 3,4-Dehydrorhodopin
- 3,4-Didehydrorhodopin
- all-trans-3.4-Dehydro-rhodopin
- 1,2-Dihydro-3,4-didehydro-ψ,ψ-carotene-1-ol
- (4E,6E,8S,10E,12E,14E,16E,18E,20Z,22Z,24Z,26Z)-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-2-ol
- CHEBI:62481
- 6806-83-3
- 1-Hydroxy-3,4-didehydrolycopene/ 3,4-Dehydrorhodopin/ 3,4-Didehydrorhodopin
- 1-hydroxy-3,4-didehydrolycopene
- (4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-2-ol
- LMPR01070115
- DTXSID001346732
- (3E)-3,4-dehydrorhodopin
- 1-hydroxy-3,4-didehydro-1,2-dihydrolycopene
- (3E)-3,4-didehydrorhodopin
- all-trans-3,4-didehydrorhodopin
- (3E)-3,4-didehydro-1,2-dihydro-1-hydroxy-psi,psi-carotene
- SCHEMBL2838745
- Q27131946
- all-trans-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-2-ol
-
- Inchi: InChI=1S/C40H56O/c1-33(2)19-13-22-36(5)25-16-28-37(6)26-14-23-34(3)20-11-12-21-35(4)24-15-27-38(7)29-17-30-39(8)31-18-32-40(9,10)41/h11-12,14-21,23-31,41H,13,22,32H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,31-18+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+
- Chiave InChI: YNXUITAACINYQG-VWQKURAKSA-N
- Sorrisi: CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C)C)C
Proprietà calcolate
- Massa esatta: 552.433116406g/mol
- Massa monoisotopica: 552.433116406g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 41
- Conta legami ruotabili: 16
- Complessità: 1180
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 12
- Conto stereocenter di bond non definito: 0
- XLogP3: 14.2
- Superficie polare topologica: 20.2Ų
(3E)-3,4-didehydro-1,2-dihydro-psi,psi-caroten-1-ol Letteratura correlata
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
6806-83-3 ((3E)-3,4-didehydro-1,2-dihydro-psi,psi-caroten-1-ol) Prodotti correlati
- 1805589-71-2(3-Bromo-4-fluoro-2-hydroxybenzoyl chloride)
- 862831-98-9(ethyl 3-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate)
- 1261676-80-5(2-Amino-4-(trifluoromethoxy)benzaldehyde)
- 1213946-32-7((1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE)
- 1805356-51-7(3-Cyano-2-(difluoromethyl)-5-fluoro-4-methylpyridine)
- 75106-72-8(L-Arginine,L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-L-arginyl-L-lysyl-)
- 1804418-87-8(2-Cyano-5-(difluoromethyl)-4-methylpyridine-3-carbonyl chloride)
- 2089706-16-9(2-Pyridineacetic acid, α-amino-5-bromo-4-methyl-, methyl ester)
- 1021022-91-2(N-(4-{2-[(4-ethoxyphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide)
- 874471-40-6(NNZ-2591 TFA salt)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
